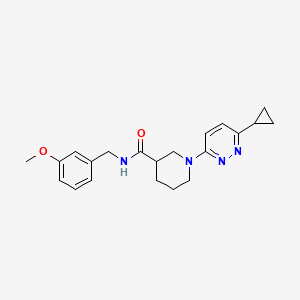
1-(6-cyclopropylpyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-cyclopropylpyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C21H26N4O2 and its molecular weight is 366.465. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(6-cyclopropylpyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine backbone with substituents that include a cyclopropyl-pyridazine moiety and a methoxybenzyl group. Its molecular formula is C_{16}H_{21}N_{3}O_{2}, with a molecular weight of approximately 285.36 g/mol. The structural characteristics contribute to its biological activity, particularly in modulating various biological pathways.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it may act as an antagonist or modulator of neurotransmitter systems, influencing pathways related to mood regulation, pain perception, and neuroprotection.
Antiviral Activity
Recent studies have evaluated the antiviral potential of similar piperidine derivatives against various viruses. For instance, derivatives have shown moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus Type 1 (HSV-1) in vitro, suggesting that structural modifications in piperidine compounds can enhance antiviral efficacy .
Antimicrobial Activity
Piperidine derivatives have also been tested for antibacterial and antifungal properties. Compounds structurally related to this compound have demonstrated significant inhibitory effects against pathogenic bacteria and fungi, indicating potential for development as antimicrobial agents .
Antituberculosis Activity
A study focusing on piperidinothiosemicarbazones revealed promising results against Mycobacterium tuberculosis. Compounds with structural similarities exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL, showcasing their potential as antituberculosis agents .
Case Studies and Research Findings
Safety and Toxicity Profile
The safety profile of this compound has not been extensively studied; however, related compounds have shown varying degrees of cytotoxicity in vitro. Further investigation into the compound's pharmacokinetics and toxicology is essential for understanding its therapeutic viability.
Propiedades
IUPAC Name |
1-(6-cyclopropylpyridazin-3-yl)-N-[(3-methoxyphenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-27-18-6-2-4-15(12-18)13-22-21(26)17-5-3-11-25(14-17)20-10-9-19(23-24-20)16-7-8-16/h2,4,6,9-10,12,16-17H,3,5,7-8,11,13-14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITQAWHHXUCERY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













